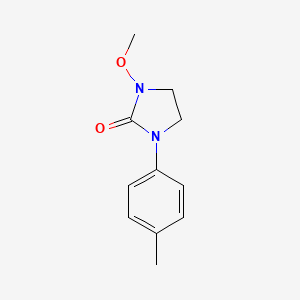
2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of metal catalysts or organocatalysts to facilitate the reaction . Another method involves the diamination of olefins, which can be achieved under specific reaction conditions . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .
Industrial Production Methods: In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- often involves the use of heterogeneous catalysts such as γ-Al2O3 or ceria-based materials. These catalysts are effective in converting aliphatic 1,2-diamines into imidazolidinones under controlled conditions . The use of supercritical CO2 as a reaction medium has also been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy and methylphenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in the formation of various substituted imidazolidinones .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, this compound has been studied for its potential pharmacological properties, including its role as a chiral auxiliary in asymmetric transformations . Additionally, it has applications in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The presence of the methoxy and methylphenyl groups allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Imidazolidinone, 1-methoxy-3-(4-methylphenyl)- include other imidazolidinones such as 1-methyl-2-imidazolidinone and 1-(4-methylphenyl)-2-imidazolidinone . These compounds share the imidazolidinone core structure but differ in their substituents.
Uniqueness: The methoxy group, in particular, enhances the compound’s reactivity and ability to participate in various chemical reactions .
Eigenschaften
CAS-Nummer |
52420-35-6 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-methoxy-3-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-9-3-5-10(6-4-9)12-7-8-13(15-2)11(12)14/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
GUTSPIWOAHGNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8'-Bi-8-azabicyclo[3.2.1]octane](/img/structure/B13956140.png)
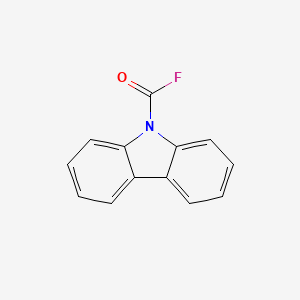
![2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine](/img/structure/B13956151.png)

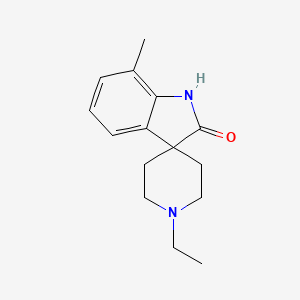
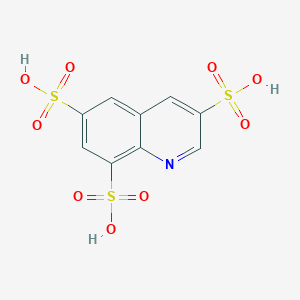
![2H-6,9-Methanopyrido[1,2-a]pyrimidine](/img/structure/B13956179.png)


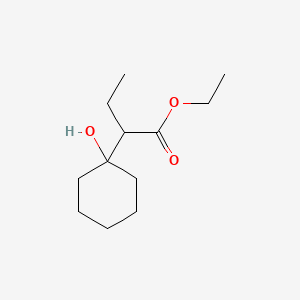
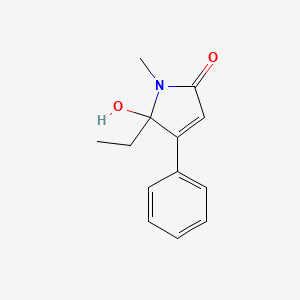

![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)

